3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications
Arylpiperazine Derivatives as Serotonin Ligands
Arylpiperazine derivatives have been investigated for their affinity towards 5-HT1A serotonin receptors. Compounds with specific substitutions, such as a benzamido group at a distance from the piperazine position, have shown high affinity for these receptors. Such derivatives could be significant in the development of agents targeting serotonin receptors for various neurological conditions (Glennon, Naiman, Lyon, & Titeler, 1988).
Heterocyclic Compound Synthesis
Heterocyclic compounds incorporating elements such as thiophene and piperazine have been synthesized for potential therapeutic applications, including anti-inflammatory activities. Such compounds demonstrate the diverse chemical reactivity and potential pharmacological profiles of structurally similar compounds (Annapurna & Jalapathi, 2014).
Dual Action Antidepressants
Benzo[b]thiophene derivatives have been developed to act as dual antidepressant drugs by targeting both the 5-HT1A receptors and serotonin transporter. This dual mechanism could provide a new approach to antidepressant therapy, highlighting the potential of structurally complex compounds in addressing multifaceted disorders (Orus et al., 2002).
Neuroleptic Activity of Benzamides
Benzamides with modifications in their structure have been explored for their neuroleptic activity, providing insights into the structural requirements for potential antipsychotic drugs. Such studies are crucial in designing compounds with improved efficacy and reduced side effects for the treatment of psychosis (Iwanami et al., 1981).
Antifungal Agents
Benzamidine derivatives, specifically 4-(4-phenylpiperazine-1-yl)benzamidines, have been synthesized and evaluated for their antifungal activity, particularly against Pneumocystis carinii. This research area opens up possibilities for the development of new antifungal treatments, underlining the importance of chemical diversity in drug discovery (Laurent et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the anaplastic lymphoma kinase (alk) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Compounds with similar structures have been found to inhibit alk by binding to the inactive alk tyrosine kinase domain . This binding prevents the activation of the kinase and subsequent downstream signaling .
Biochemical Pathways
Inhibition of alk can affect several signaling pathways, including the jak/stat, pi3k/akt, and ras/erk pathways . These pathways are involved in cell cycle regulation, survival, and proliferation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized by the liver .
Result of Action
Inhibition of alk can lead to decreased proliferation and induced apoptosis in alk-dependent cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-7-9-22(10-8-21)18(16-6-11-25-14-16)13-20-19(23)15-4-3-5-17(12-15)24-2/h3-6,11-12,14,18H,7-10,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDHRWXDWVCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.